An In-depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic acid
An In-depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. This document outlines its chemical and physical properties, safety information, synthetic routes, and key chemical reactions.
Chemical Identity and Properties
2-(Methoxycarbonyl)-6-nitrobenzoic acid is an organic compound featuring a carboxylic acid, a methyl ester, and a nitro group attached to a benzene ring.[1] Its unique structure, with multiple functional groups, offers numerous sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including modern agrochemicals.[1]
CAS Number: 21606-04-2
Table 1: Physicochemical Properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₆ | [2] |
| Molecular Weight | 225.16 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 160.0 to 164.0 °C | [3] |
| Purity | >98.0% (GC) | [3] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |
A crystallographic study has provided insight into its three-dimensional structure, revealing the dihedral angles between the benzene ring and its substituents to be 29.99 (8)° for the nitro group, 67.09 (8)° for the carboxy group, and 32.48 (10)° for the methoxycarbonyl group.[1][4]
Safety and Handling
As with any chemical substance, proper handling and safety precautions are paramount when working with 2-(Methoxycarbonyl)-6-nitrobenzoic acid.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Code | Source(s) |
| Hazard Statements | Causes skin irritation. | H315 | |
| Causes serious eye irritation. | H319 | ||
| May cause respiratory irritation. | H335 | ||
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [5] |
| Wash skin thoroughly after handling. | P264 | [6] | |
| Use only outdoors or in a well-ventilated area. | P271 | [5] | |
| Wear protective gloves/eye protection/face protection. | P280 | [6] | |
| IF ON SKIN: Wash with plenty of water. | P302 + P352 | [5] | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 | [5][6] | |
| Store in a well-ventilated place. Keep container tightly closed. | P403 + P233 | [5] | |
| Dispose of contents/container to an approved waste disposal plant. | P501 | [5] |
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][5][6][7]
Synthesis and Experimental Protocols
The synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid can be approached through several routes, with the most direct precursor being 3-nitrophthalic anhydride.[1]
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis into two primary challenges: the formation of the anhydride and the subsequent regioselective mono-esterification.[1]
Caption: Retrosynthesis of the target compound.
Experimental Protocol: Fischer-Speier Esterification
The Fischer-Speier esterification method, which utilizes an alcohol in the presence of an acid catalyst, is a central technique for synthesizing the methyl ester group.[1]
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Reaction Setup: A plausible synthetic route involves the nitration of a suitable benzoic acid derivative followed by esterification, or vice versa.[1] For direct mono-esterification of 3-nitrophthalic acid, controlling the reaction to prevent the formation of the diester is a key challenge.[1]
-
Nitration: The nitration of aromatic compounds like methyl benzoate typically involves a mixture of concentrated nitric and sulfuric acid.[1][8] Optimization of temperature, reaction time, and reagent concentration is crucial.[1]
-
Esterification:
-
Dissolve the starting material (e.g., 3-nitrophthalic acid) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture under reflux for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
After completion, the excess methanol is typically removed under reduced pressure.
-
The crude product is then worked up, which may involve neutralization and extraction, followed by purification steps like recrystallization or column chromatography.
-
Chemical Reactivity
The presence of multiple functional groups dictates the reactivity of 2-(Methoxycarbonyl)-6-nitrobenzoic acid. A key reaction is the hydrolysis of the methoxycarbonyl group.
Ester Hydrolysis
The ester group can undergo hydrolysis to yield 2-carboxy-6-nitrobenzoic acid and methanol.[1] This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism.[1]
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Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This is an acid-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]
-
Base-Mediated Hydrolysis (Saponification, BAC2 Mechanism): This is a base-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]
References
- 1. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Benchchem [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 2-(Methoxycarbonyl)-6-nitrobenzoic Acid | 21606-04-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Meth-oxy-carbonyl-6-nitro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
